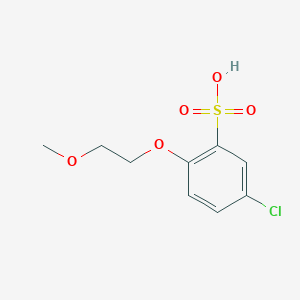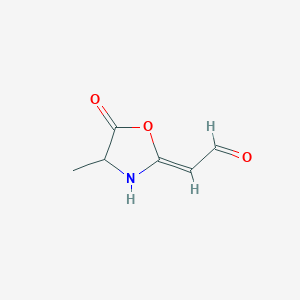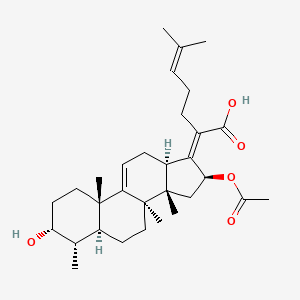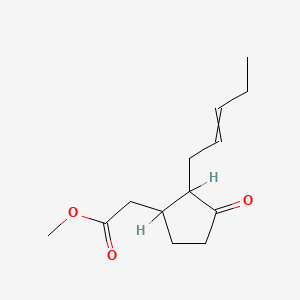
Resorcinol-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Resorcinol, also known as 1,3-dihydroxybenzene, is an aromatic organic compound with the molecular formula C6H4(OH)2 . It consists of a benzene ring with two hydroxyl (-OH) groups located at adjacent carbon positions (1,3 positions) on the ring . It is used in the manufacture of resins, plastics, dyes, medicine, and numerous other organic chemical compounds .
Synthesis Analysis
Resorcinol is produced in large quantities by sulfonating benzene with fuming sulfuric acid and fusing the resulting benzenedisulfonic acid with caustic soda . Another method involves the electrochemical oxidation of resorcinol, which provides new insights into the reaction mechanisms .Molecular Structure Analysis
Based on x-ray crystallographic analysis, resorcinol exists in two forms, i.e., α- and β-resorcinol . The crystal structure of α-resorcinol, the stable form at room temperature and atmospheric pressure, maintains the anti-configuration (A) of C2v symmetry .Chemical Reactions Analysis
Resorcinol undergoes various chemical reactions typical of phenols, including electrophilic aromatic substitution . The electrochemical oxidation of resorcinol is chemically and electrochemically irreversible over the whole pH range (1–14). Resorcinol molecules undergo a 1H + 1e − oxidation at pH < pKa1 and a 1e − oxidation at pH > pKa2 to form radicals .Physical And Chemical Properties Analysis
Resorcinol is a colorless solid with a mild odor . It is highly soluble in water and can be easily released into the environment . The solid resorcinol occurs in two crystalline forms, the alpha form which is obtained by crystallization of resorcinol from ethanol, and the beta form which is obtained on crystallizing resorcinol from benzene or on cooling of molten resorcinol .科学的研究の応用
Pharmaceuticals
Resorcinol-d4 is utilized in the pharmaceutical industry for the synthesis of various drugs. Its deuterated nature makes it a valuable tool in pharmacokinetics and metabolic studies, as it can be used to trace the pathway of drugs within the body. This is particularly useful in the development of new medications, where understanding the metabolism and distribution of a drug is crucial .
Rubber Compounds
In the production of rubber compounds, such as tires, hoses, and belts, Resorcinol-d4 plays a critical role. It acts as a bonding agent that improves the adhesion between rubber and reinforcing materials like fabric and steel. This results in enhanced durability and performance of the rubber products .
Polymers
Resorcinol-d4 is involved in the synthesis of polymers where it contributes to the polymerization process. It can be used to create novel polymer structures with improved thermal stability and mechanical properties. These polymers find applications in various fields, including automotive and aerospace industries .
Polymer Additives
As a polymer additive, Resorcinol-d4 is used to enhance the properties of plastics. It serves as a UV absorber and flame retardant, thereby extending the life of plastics and improving their safety profile. This is particularly important in consumer products that are exposed to sunlight or high temperatures .
Composites
Resorcinol-d4 is also used in the manufacturing of composites, which are materials made from two or more different substances. In wood composites, for example, it improves the bonding between wood fibers, resulting in stronger and more durable materials suitable for construction and furniture .
Photoresists
In the field of electronics, Resorcinol-d4 is used in the formulation of photoresists, which are light-sensitive materials used in the photolithography process to create intricate patterns on substrates. The deuterated compound provides better resolution and stability, which is essential for the production of microelectronic devices .
作用機序
Target of Action
Resorcinol-d4, a deuterated derivative of resorcinol, is expected to have similar targets as its parent compound, resorcinol . Resorcinol primarily targets skin disorders and infections such as acne, seborrheic dermatitis, eczema, psoriasis, corns, calluses, and warts . It exerts a keratolytic activity, helping to remove hard, scaly, or roughened skin .
Mode of Action
Resorcinol works by exerting a keratolytic activity, which helps to remove hard, scaly, or roughened skin . It is used as an antiseptic and disinfectant in topical pharmaceutical products . Although primarily indicated for topical application, resorcinol also possesses a well-documented anti-thyroidal activity .
Biochemical Pathways
Resorcinol can inhibit peroxidases in the thyroid, subsequently blocking the synthesis of thyroid hormones and causing goiter . It interferes with the iodination of tyrosine and the oxidation of iodide . In an in vitro study involving lactoperoxidase (LPO) and thyroid peroxidase (TPO), it was shown that the mechanism of these two enzymes can become irreversibly inhibited by way of a suicide inactivation by resorcinol .
Result of Action
The molecular and cellular effects of resorcinol’s action are primarily observed in its keratolytic activity, which helps to remove hard, scaly, or roughened skin . In addition, it has been shown to inhibit peroxidases in the thyroid, blocking the synthesis of thyroid hormones and causing goiter .
Action Environment
The rate of biodegradation of resorcinol in an activated sludge treatment facility is dependent upon many factors, such as concentration and temperature . This suggests that environmental factors can influence the action, efficacy, and stability of resorcinol and its derivatives.
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis of Resorcinol-d4 can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds and ultimately into the final product. The key steps in the synthesis pathway include the protection of the hydroxyl groups, the deuteration of the protected resorcinol, and the removal of the protecting groups to yield Resorcinol-d4.", "Starting Materials": [ "Resorcinol", "Deuterium oxide", "Sodium hydroxide", "Diethyl ether", "Sulfuric acid", "Sodium sulfate", "Sodium bicarbonate", "Methanol", "Acetic anhydride", "Pyridine" ], "Reaction": [ "Step 1: Resorcinol is dissolved in deuterium oxide and sodium hydroxide is added to the solution to form a sodium salt.", "Step 2: Diethyl ether is added to the solution to extract the sodium salt of resorcinol.", "Step 3: The ether layer is separated and dried over sodium sulfate.", "Step 4: The ether is removed by distillation to yield resorcinol.", "Step 5: Resorcinol is dissolved in methanol and sulfuric acid is added to the solution to protect the hydroxyl groups.", "Step 6: The solution is heated under reflux for several hours to form the protected resorcinol.", "Step 7: The solution is cooled and neutralized with sodium bicarbonate.", "Step 8: The solution is extracted with diethyl ether to remove impurities.", "Step 9: The ether layer is dried over sodium sulfate and the solvent is removed by distillation.", "Step 10: The protected resorcinol is dissolved in pyridine and deuterium oxide is added to deuterate the hydroxyl groups.", "Step 11: The solution is heated under reflux for several hours to ensure complete deuteration.", "Step 12: The solution is cooled and neutralized with sodium bicarbonate.", "Step 13: The solution is extracted with diethyl ether to remove impurities.", "Step 14: The ether layer is dried over sodium sulfate and the solvent is removed by distillation.", "Step 15: The protecting groups are removed by adding acetic anhydride and pyridine to the deuterated resorcinol solution.", "Step 16: The solution is heated under reflux for several hours to remove the protecting groups.", "Step 17: The solution is cooled and neutralized with sodium bicarbonate.", "Step 18: The solution is extracted with diethyl ether to remove impurities.", "Step 19: The ether layer is dried over sodium sulfate and the solvent is removed by distillation to yield Resorcinol-d4." ] } | |
CAS番号 |
751455-55-7 |
製品名 |
Resorcinol-d4 |
分子式 |
C₆H₂D₄O₂ |
分子量 |
114.14 |
同義語 |
1,3-Benzenediol-d4; 1,3-Dihydroxybenzene-d4; 3-Hydroxyphenol-d4; Resorcin-d4; Rezorsine-d4; Rodol RS-d4; m-Benzenediol-d4; m-Dihydroxybenzene-d4; m-Hydroquinone-d4; m-Hydroxyphenol-d4; m-Phenylenediol-d4; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B1147264.png)



![4-Chloro-3-[4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid Triethylammonium salt](/img/structure/B1147278.png)


![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1147281.png)